4'-Isopropyl-2-methyl-biphenyl-4-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-methyl-4-(4-propan-2-ylphenyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O/c1-11(2)13-4-6-14(7-5-13)16-9-8-15(17)10-12(16)3/h4-11,17H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSDVVFPUCVJKAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)O)C2=CC=C(C=C2)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies for 4 Isopropyl 2 Methyl Biphenyl 4 Ol and Its Structural Analogues
Retrosynthetic Disconnection Analysis
Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. youtube.com It involves breaking down a target molecule into simpler, commercially available precursors through a series of logical bond disconnections. youtube.comyoutube.com For 4'-Isopropyl-2-methyl-biphenyl-4-ol, the most logical disconnection is the C-C single bond connecting the two aromatic rings. This approach simplifies the complex biphenyl (B1667301) structure into two more manageable substituted benzene (B151609) rings.
This primary disconnection suggests that the synthesis can be achieved by coupling a derivative of 4-isopropylphenol (B134273) with a derivative of 2-methylphenol. The specific functional groups on each precursor would be chosen based on the requirements of the chosen coupling reaction. For instance, in the context of a Suzuki-Miyaura coupling, one precursor would be a boronic acid or ester (e.g., 4-hydroxy-2-methylphenylboronic acid) and the other would be an aryl halide (e.g., 4-bromo-1-isopropylbenzene).
Alternative disconnections could also be considered, such as the bonds forming the isopropyl or methyl substituents, but these are generally less direct for constructing the primary biphenyl skeleton. The functional group interconversion (FGI) of the hydroxyl group is also a key consideration. youtube.com For example, the hydroxyl group might be protected during the coupling reaction to prevent unwanted side reactions and then deprotected in a final step.
Foundational Approaches to Biphenyl Core Construction
The formation of the aryl-aryl bond is a cornerstone of organic synthesis, with applications ranging from natural product synthesis to materials science. wikipedia.org A multitude of reactions, from classical methods to modern transition-metal-catalyzed cross-couplings, have been developed for this purpose. nih.gov
Metal-Catalyzed Cross-Coupling Reactions for Biaryl Linkage Formation
Transition metal-catalyzed cross-coupling reactions have become indispensable tools for the formation of carbon-carbon bonds, offering high efficiency and functional group tolerance under mild conditions. acs.orgresearchgate.net Palladium and nickel are the most commonly employed metals for these transformations. wikipedia.orgwikipedia.org
The Suzuki-Miyaura coupling is one of the most powerful and widely used methods for synthesizing symmetrical and unsymmetrical biaryl compounds. gre.ac.uk This palladium-catalyzed reaction involves the coupling of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate. gre.ac.ukacs.org Key advantages of the Suzuki-Miyaura coupling include its mild reaction conditions, the commercial availability and stability of organoboron reagents, and the low toxicity of its boron-containing byproducts. acs.org The reaction demonstrates a broad tolerance for various functional groups, which is crucial when synthesizing complex molecules like this compound. acs.org The selective synthesis of substituted biphenyls can be achieved through successive coupling reactions. acs.orgnih.gov
Table 1: Examples of Suzuki-Miyaura Coupling for Biphenyl Synthesis
| Electrophile | Nucleophile | Catalyst | Base | Solvent | Yield | Ref |
|---|---|---|---|---|---|---|
| 1-Bromo-4-nitrobenzene | o-Tolylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene (B28343)/Water | 95% | researchgate.net |
| 4-Bromobenzyl Acetate | Phenylboronic Acid | PdCl₂/dppf | K₂CO₃ | Dioxane | High | nih.gov |
Reported independently by the groups of Kumada and Corriu in 1972, the Kumada coupling is a cross-coupling reaction that forms carbon-carbon bonds by reacting a Grignard reagent (organomagnesium halide) with an organic halide. wikipedia.org The reaction is typically catalyzed by nickel or palladium complexes. wikipedia.orgorganic-chemistry.org This method is particularly useful for synthesizing alkyl-substituted biphenyls and is considered a cost-effective choice for producing unsymmetrical biaryls. organic-chemistry.org A significant advantage is the direct use of Grignard reagents, which can be prepared from corresponding alkyl or aryl halides, thus avoiding extra steps required in other coupling methods. organic-chemistry.org However, its application can be limited by the reactivity of the Grignard reagent towards certain functional groups on the coupling partners. organic-chemistry.org
Table 2: Kumada Coupling for Substituted Biaryls
| Electrophile | Nucleophile | Catalyst | Conditions | Yield | Ref |
|---|---|---|---|---|---|
| Aryl Chlorides | Aryl-MgBr | NiCl₂(dppe) | Ether/Benzene, reflux | High | researchgate.net |
| Aryl Bromides | Tertiary Alkyl-MgX | NiCl₂·(H₂O)₁.₅/IPr·HCl | THF, -10°C | 90% | nih.gov |
Stille Coupling: The Stille reaction is a palladium-catalyzed coupling between an organotin compound (organostannane) and an organic halide or triflate. wikipedia.orglibretexts.org This reaction is valued for its versatility, as a wide range of both coupling partners can be used, and the organostannane reagents are stable to air and moisture. wikipedia.orglibretexts.org The reaction generally proceeds with retention of stereochemistry. lnigchrm.in A significant drawback is the high toxicity of organotin compounds. wikipedia.orglnigchrm.in
Negishi Coupling: The Negishi coupling involves the reaction of an organozinc compound with an organic halide or triflate, catalyzed by a nickel or palladium complex. wikipedia.org This method is known for its high reactivity and selectivity, often providing high yields under mild conditions. acs.orgacs.org It allows for the coupling of sp³, sp², and sp hybridized carbon atoms, making it exceptionally versatile in organic synthesis. wikipedia.org The formation of biphenyl-linked amino acids has been achieved using this approach. rsc.org
Ullmann Reaction: The Ullmann reaction, first reported in 1901, is a classic method for synthesizing symmetric biaryl compounds by coupling two molecules of an aryl halide in the presence of copper metal at high temperatures. wikipedia.orgbyjus.com While historically significant, the classical Ullmann reaction often requires harsh conditions and can result in inconsistent yields. wikipedia.orglscollege.ac.in Modern variations using palladium or nickel catalysts have expanded the substrate scope and allow for milder reaction conditions. lscollege.ac.in Unsymmetrical biphenyls can be synthesized, though this is less common. wikipedia.org
Table 3: Comparison of Stille, Negishi, and Ullmann Couplings
| Coupling Reaction | Typical Catalyst | Organometallic Reagent | Key Features | Ref |
|---|---|---|---|---|
| Stille | Palladium | Organotin (R-SnR'₃) | Wide scope, stable reagents, toxic byproducts. wikipedia.orglibretexts.org | wikipedia.org |
| Negishi | Palladium or Nickel | Organozinc (R-ZnX) | High reactivity, mild conditions, versatile. acs.orgwikipedia.org | acs.org |
| Ullmann | Copper (classical); Pd/Ni (modern) | None (homocoupling) or organocopper intermediate | Historically significant, harsh conditions (classical), improved with modern catalysts. byjus.comlscollege.ac.in | byjus.com |
Classical Aryl Coupling Reactions (e.g., Wurtz-Fittig, Bennett-Turner)
Before the advent of transition-metal catalysis, several classical methods were used for aryl-aryl bond formation. While often superseded by more modern techniques, they remain part of the foundational knowledge of organic synthesis.
Wurtz-Fittig Reaction: An extension of the Wurtz reaction, the Wurtz-Fittig reaction involves the coupling of an aryl halide with an alkyl halide using sodium metal in dry ether to produce a substituted aromatic compound. wikipedia.orgvedantu.com While it can be used to synthesize alkylated aromatics, it is often plagued by side reactions, which limits its applicability for complex syntheses. vedantu.comunacademy.com The reaction of two aryl halides under these conditions is known as the Fittig reaction and produces biphenyl compounds. youtube.com
Bennett-Turner Reaction: In 1914, Bennett and Turner reported the synthesis of a biphenyl compound via the homocoupling of phenylmagnesium bromide using chromium trichloride (B1173362) (CrCl₃). rsc.org This type of reaction can also be promoted by other metal salts, such as copper(II) chloride (CuCl₂). rsc.org
Introduction and Regioselective Functionalization of Alkyl Substituents
The introduction of alkyl groups, such as isopropyl and methyl groups, onto an aromatic or biphenyl ring system is a fundamental step in the synthesis of the target compound. The regioselectivity of these reactions is crucial for obtaining the desired isomer.
The isopropylation of biphenyl can be achieved through various methods, including Friedel-Crafts alkylation and reactions involving organometallic reagents. The reaction of biphenyl with propene in the presence of a lithium metal and tetrahydrofuran (B95107) (THF), followed by hydrolysis, yields a mixture of isopropyl-biphenyl derivatives. rsc.org Specifically, this reaction can produce 4-isopropyl-1,4-dihydro-1,1'-biphenyl and 4-isopropyl-3,4-dihydro-1,1'-biphenyl. rsc.org Further reaction of biphenyl with propene using a [Fe]-SSZ-24 catalyst can lead to a mixture of 4-isopropyl-1,1'-biphenyl, 4,4'-diisopropyl-biphenyl, and 3,4'-diisopropyl-1,1'-biphenyl. rsc.org
The use of solid acid catalysts, such as zeolites, has been extensively studied for the isopropylation of biphenyl with propylene. researchgate.net The choice of zeolite catalyst can significantly influence the product distribution. For instance, H-mordenite has shown selectivity for the production of 4,4'-diisopropylbiphenyl. researchgate.net However, the selectivity can decrease at higher conversions due to isomerization reactions. researchgate.net Other zeolites like HY, H-ZSM-5, Beta, MCM-22, SSZ-25, and SSZ-26 have also been investigated, with their catalytic activity and selectivity being dependent on their structural properties. researchgate.net
Table 1: Isopropylation of Biphenyl with Propene
| Catalyst | Products | Reference |
| Lithium metal/THF | 4-isopropyl-1,4-dihydro-1,1'-biphenyl, 4-isopropyl-3,4-dihydro-1,1'-biphenyl | rsc.org |
| [Fe]-SSZ-24 | 4-isopropyl-1,1'-biphenyl, 4,4'-diisopropyl-biphenyl, 3,4'-diisopropyl-1,1'-biphenyl | rsc.org |
| H-mordenite | 4,4'-diisopropylbiphenyl | researchgate.net |
Regioselective methylation of a biphenyl scaffold is another critical step. While the direct methylation of a pre-formed biphenyl system can be challenging in terms of controlling the position of the methyl group, several strategies can be employed. One approach involves the use of a directing group to guide the methylation to a specific position.
Another common strategy is to construct the biphenyl skeleton from two pre-functionalized benzene rings using cross-coupling reactions. For instance, a Grignard reagent prepared from a halogenated toluene derivative can be coupled with a halo-biphenyl precursor. A method for preparing 4-methyl-biphenyl derivatives involves reacting a p-tolylmagnesium halide with a halobenzene in the presence of a polyether and a transition metal catalyst. google.com Specifically, the reaction of p-tolylmagnesium chloride with o-chlorobenzonitrile, catalyzed by manganese chloride, yields 2-cyano-4'-methyl biphenyl. google.com This approach allows for the precise placement of the methyl group on one of the phenyl rings before the biphenyl core is assembled. The choice of catalyst is important, as using a PdCl2/dppp catalyst in the presence of dimethoxyethane can significantly reduce the formation of 4,4'-dimethylbiphenyl (B165725) as a byproduct compared to using MnCl2 alone. google.com
Strategic Incorporation of the Phenolic Hydroxyl Group
The introduction of a hydroxyl group onto the biphenyl framework is a key transformation in the synthesis of phenolic biphenyls.
Aromatic hydroxylation introduces a hydroxyl group onto an aromatic ring. fiveable.me This can be achieved through electrophilic aromatic substitution using strong oxidizing agents like peracids or hydrogen peroxide with a Lewis acid catalyst. fiveable.me The hydroxyl group is typically directed to the ortho and para positions relative to existing substituents. fiveable.me
Advanced oxidation technologies, such as aqueous TiO2 photocatalysis and the Fenton reaction, can also be used for the hydroxylation of aromatic compounds. chemistryviews.org These methods often involve the generation of highly reactive hydroxyl radicals that attack the aromatic ring. Mechanistic studies have shown that the process can involve a 1,2-shift of a substituent (like a deuterium (B1214612) or methyl group) adjacent to the position of hydroxylation, known as the NIH shift. chemistryviews.orgacs.org
Ipso-hydroxylation is a specific type of hydroxylation where the hydroxyl group replaces a substituent other than hydrogen on the aromatic ring. This technique is particularly useful for the synthesis of phenols from arylboronic acids. researchgate.netrsc.org The reaction is often carried out using an oxidant like hydrogen peroxide. researchgate.net Copper-promoted ipso-hydroxylation of substituted benzophenones using H2O2 as an oxidant has also been reported, which can induce a 1,2-rearrangement of an adjacent group. nih.gov
Table 2: Aromatic Hydroxylation Methods
| Method | Reagents | Key Features | References |
| Electrophilic Hydroxylation | Peracids, H2O2/Lewis acid | Directs -OH to ortho/para positions. | fiveable.me |
| Advanced Oxidation | TiO2 photocatalysis, Fenton reaction | Involves hydroxyl radicals, can lead to NIH shift. | chemistryviews.org |
| ipso-Hydroxylation | Arylboronic acids, H2O2 | Replaces a non-hydrogen substituent with -OH. | researchgate.netrsc.org |
| Copper-Promoted ipso-Hydroxylation | Substituted benzophenones, H2O2 | Can induce 1,2-rearrangement. | nih.gov |
Several synthetic routes lead to 4-hydroxybiphenyl derivatives. One common method is the alkaline hydrolysis of biphenyl-4-sulfonic acid with an alkali metal hydroxide. google.com This can be performed under pressure or in a high-boiling inert organic medium. google.com Another approach involves the derivatization of commercially available 4-hydroxybiphenyl. For example, a series of derivatives can be synthesized by reacting 4-hydroxybiphenyl with various alkyl halides in the presence of a base like potassium carbonate in DMF. researchgate.net
The metabolism of biphenyl in organisms can also produce 4-hydroxybiphenyl. For instance, rats treated with biphenyl excrete 4-hydroxybiphenyl in their urine. nih.gov Fungi such as Cunninghamella echinulata are also capable of hydroxylating biphenyl to form 4-hydroxybiphenyl. nih.gov
Total Synthesis Pathways for this compound
A plausible total synthesis of this compound would likely involve a convergent approach, combining the strategies discussed above. A key step would be a cross-coupling reaction, such as a Suzuki or Negishi coupling, to form the biphenyl core.
One potential pathway could start with the synthesis of two key building blocks: a 4-isopropylphenyl boronic acid (or a similar organometallic reagent) and a suitably protected 2-methyl-4-halophenol. The 4-isopropylphenyl boronic acid can be prepared from 4-bromoisopropylbenzene. The 2-methyl-4-halophenol would require regioselective halogenation of 2-methylphenol, followed by protection of the hydroxyl group.
The Suzuki coupling of these two fragments, catalyzed by a palladium complex, would yield the protected this compound. The final step would be the deprotection of the phenolic hydroxyl group to afford the target molecule.
An alternative route could involve the synthesis of 2'-isopropyl-5'-methylbiphenyl-2,4,6-triol, a degradation product of gambogic acid, which shares a similar substitution pattern. rsc.org The synthesis of this related compound provides insights into the construction of the substituted biphenyl framework.
Synthesis of Isotopic Analogues for Mechanistic and Spectroscopic Studies
The synthesis of isotopically labeled versions of this compound and related biphenylols is a powerful tool for elucidating reaction mechanisms and aiding in spectroscopic analysis. The introduction of stable isotopes, such as deuterium (²H or D) and carbon-13 (¹³C), at specific positions in the molecule allows researchers to track the fate of atoms and bonds during chemical transformations and to enhance signals in nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Isotopic labeling has a long and successful history in the study of natural product biosynthesis and reaction mechanisms. beilstein-journals.org The core principle involves replacing an atom with its heavier, non-radioactive isotope, which is metabolically indistinguishable but detectable by modern analytical techniques. beilstein-journals.org This approach has seen a resurgence with the advent of advanced genomic and enzymatic tools, allowing for detailed investigations into enzyme-catalyzed reactions. nih.govbohrium.com
Deuterium Labeling for Mechanistic Elucidation and Metabolic Studies:
Deuterium labeling is frequently employed to probe kinetic isotope effects (KIEs), which can provide strong evidence for the rate-determining step of a reaction. For instance, if a carbon-hydrogen bond is broken in the slowest step, replacing hydrogen with deuterium will significantly slow down the reaction rate. This has been instrumental in understanding the mechanisms of terpene cyclases, which involve complex carbocation rearrangements and hydride shifts. beilstein-journals.org
In the context of biphenylol metabolism, deuteration at sites susceptible to oxidation can be used to investigate metabolic pathways. For example, the oxidation of drug-like molecules by enzymes such as aldehyde oxidase (AO) often involves the cleavage of a C-H bond as the rate-limiting step. nih.gov Incorporating deuterium at the oxidation site can mitigate this metabolism. nih.gov A common method for introducing deuterium is through isotopic exchange reactions. For example, dimethylformamide dimethyl acetal (B89532) (DMF-DMA) can undergo rapid C-H to C-D exchange with deuterated alcohols like methanol-d (B46061) (MeOD), providing a convenient route to deuterated reagents for synthesizing labeled heterocycles. nih.gov
Table 1: Examples of Isotopic Labeling for Mechanistic Studies
| Isotope | Application | Investigated Aspect | Analytical Technique |
| Deuterium (D) | Kinetic Isotope Effect (KIE) studies in enzyme-catalyzed reactions. | Rate-determining step, hydride shifts. | NMR, Mass Spectrometry |
| Deuterium (D) | Probing metabolic pathways of drug candidates. | Site of oxidation, metabolic stability. | LC-MS, NMR |
| Carbon-13 (¹³C) | Elucidating biosynthetic pathways of natural products. | Precursor incorporation, carbon skeleton rearrangement. | ¹³C NMR, Mass Spectrometry |
| Nitrogen-15 (¹⁵N) | Investigating reaction mechanisms involving nitrogen-containing substrates. | Fate of nitrogen atoms, formation of intermediates. | ESI-HRMS, NMR |
Carbon-13 Labeling for Biosynthetic and Spectroscopic Studies:
Carbon-13 labeling is invaluable for tracing the carbon skeleton of molecules in biosynthetic studies. By feeding organisms with ¹³C-labeled precursors, researchers can determine how complex natural products are assembled. nih.gov This technique is particularly powerful when combined with high-resolution mass spectrometry and NMR spectroscopy. Modern platforms can even link metabolite stable isotope labeling patterns with biosynthetic gene cluster predictions to connect natural products to their genetic origins. nih.gov
In NMR spectroscopy, ¹³C-enrichment can significantly enhance the signal intensity, facilitating the assignment of carbon signals in complex molecules and enabling the study of carbon-carbon bond connectivities through ¹³C-¹³C coupling patterns.
While specific examples for the synthesis of isotopically labeled this compound are not extensively documented in publicly available literature, the general principles and methodologies described above are directly applicable. The synthesis would likely involve the use of deuterated or ¹³C-labeled starting materials in a suitable cross-coupling reaction, such as a Suzuki or Negishi coupling, to construct the biphenyl framework. The choice of labeled precursor would depend on the specific mechanistic question being addressed.
Green Chemistry Principles in the Synthesis of Biphenylols
The application of green chemistry principles to the synthesis of biphenylols, including this compound, is essential for developing environmentally sustainable and economically viable processes. wjpmr.com Green chemistry aims to reduce or eliminate the use and generation of hazardous substances throughout the lifecycle of a chemical product. uniroma1.itmun.ca The twelve principles of green chemistry provide a framework for achieving this goal. numberanalytics.com
Key Green Chemistry Principles in Biphenylol Synthesis:
Prevention of Waste: Designing synthetic routes that minimize the formation of byproducts is a cornerstone of green chemistry. wjpmr.com This can be achieved through high-yielding reactions and processes with high atom economy.
Atom Economy: This principle, developed by Barry Trost, emphasizes maximizing the incorporation of all materials used in the process into the final product. numberanalytics.com Catalytic reactions, such as Suzuki and Heck couplings, are often highly atom-economical for biphenyl synthesis.
Use of Safer Solvents and Auxiliaries: Traditional organic solvents are often volatile, flammable, and toxic. Green chemistry encourages the use of safer alternatives such as water, supercritical fluids, or ionic liquids, or even performing reactions under solvent-free conditions. wjpmr.comresearchgate.net
Design for Energy Efficiency: Synthetic methods should be designed to minimize energy requirements. This includes conducting reactions at ambient temperature and pressure whenever possible and utilizing alternative energy sources like microwave irradiation. mun.ca
Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can be recycled and reused, thus reducing waste. numberanalytics.com The development of highly active and selective catalysts for cross-coupling reactions is a key area of research in green biphenyl synthesis.
Use of Renewable Feedstocks: Whenever practicable, raw materials and feedstocks should be renewable rather than depleting. numberanalytics.com While the synthesis of many biphenyls still relies on petrochemical feedstocks, research into bio-based starting materials is an emerging area.
Table 2: Application of Green Chemistry Principles in Chemical Synthesis
| Green Chemistry Principle | Application in Biphenylol Synthesis | Potential Benefit |
| Waste Prevention | High-yield catalytic cross-coupling reactions. | Reduced byproducts and purification needs. |
| Atom Economy | Suzuki, Heck, or direct arylation reactions. | Maximized incorporation of starting materials into the product. |
| Safer Solvents | Use of water, ethanol, or solvent-free conditions. | Reduced environmental impact and worker exposure. |
| Energy Efficiency | Microwave-assisted synthesis, reactions at ambient temperature. | Lower energy consumption and faster reaction times. |
| Catalysis | Use of recyclable heterogeneous or homogeneous catalysts. | Reduced waste and potential for continuous processing. |
| Renewable Feedstocks | Exploration of bio-derived phenols and aryl halides. | Reduced reliance on fossil fuels. |
Solventless reaction methodologies, for instance, avoid the use of hazardous solvents and minimize waste generation. researchgate.net An example is the solvent-free aldol (B89426) condensation and Michael addition reactions used in the synthesis of other complex molecules. researchgate.net The choice of catalyst is also crucial. For example, using a heterogeneous catalyst can simplify product purification and catalyst recycling.
By integrating these principles, the synthesis of this compound and its structural analogues can be made more efficient, cost-effective, and environmentally benign, aligning with the broader goals of sustainable chemical manufacturing.
Chemical Reactivity and Derivatization Chemistry of 4 Isopropyl 2 Methyl Biphenyl 4 Ol
Transformations Involving the Phenolic Hydroxyl Group
The phenolic hydroxyl group is a primary site for chemical modification, exhibiting reactivity typical of sterically hindered phenols. Its acidity and nucleophilicity can be exploited in various reactions, including alkylation, acylation, and redox processes.
O-Alkylation and O-Acylation Reactions
O-alkylation and O-acylation are fundamental transformations of the phenolic hydroxyl group, converting it into ethers and esters, respectively. These reactions not only modify the physical and chemical properties of the parent molecule but also serve as a means to introduce further functionality.
In a typical O-alkylation, the phenol (B47542) is first deprotonated with a suitable base to form the corresponding phenoxide ion, which then acts as a nucleophile. The choice of base and reaction conditions is crucial to achieve high yields and selectivity, especially with sterically hindered phenols. Common bases include sodium hydride (NaH) and potassium carbonate (K2CO3). The Williamson ether synthesis is a classic method for achieving this transformation. ucalgary.camasterorganicchemistry.com
Similarly, O-acylation involves the reaction of the phenol with an acylating agent, such as an acid chloride or anhydride, often in the presence of a base to neutralize the acidic byproduct. 4-Dimethylaminopyridine (DMAP) is a highly effective catalyst for these reactions. organic-chemistry.org
| Product Type | Reagents and Conditions | General Yield Range | Reference |
| Alkyl Ether | Alkyl halide, NaH, THF | Good to Excellent | ucalgary.camasterorganicchemistry.com |
| Aryl Ether | Aryl halide, Cu catalyst, base | Good to Excellent | nih.gov |
| Acetate Ester | Acetic anhydride, DMAP | High | organic-chemistry.org |
| Benzoate Ester | Benzoyl chloride, pyridine (B92270) | Good to Excellent | organic-chemistry.org |
Formation of Ethers and Esters
The formation of ethers and esters from 4'-Isopropyl-2-methyl-biphenyl-4-ol follows established synthetic protocols. Ether synthesis can be achieved through the Williamson ether synthesis, where the phenoxide ion displaces a halide from an alkyl halide. ucalgary.camasterorganicchemistry.com For the synthesis of sterically hindered diaryl ethers, copper-catalyzed cross-coupling reactions of the phenol with aryl halides provide an effective route. nih.govmit.edu
Esterification can be readily accomplished by reacting the phenol with carboxylic acid derivatives. The Fischer esterification, involving direct reaction with a carboxylic acid under acidic catalysis, is generally not efficient for phenols. More effective methods include the use of acid chlorides or anhydrides in the presence of a base like pyridine or a catalyst such as DMAP. organic-chemistry.org The malonic ester synthesis and the acetoacetic ester synthesis are versatile methods for creating more complex ester derivatives. masterorganicchemistry.comlibretexts.orgyoutube.com
General Redox Chemistry of Phenols
Sterically hindered phenols, such as this compound, are known for their antioxidant properties due to their ability to act as radical scavengers. mdpi.comresearchgate.net The phenolic hydroxyl group can undergo one-electron oxidation to form a stable phenoxyl radical. This stability is enhanced by the presence of bulky substituents at the ortho positions (the methyl group in this case), which sterically protect the radical center and prevent dimerization or further reactions. rsc.org
The redox potential of the phenol is a key parameter in its antioxidant activity and can be influenced by the nature and position of substituents on the aromatic rings. mdpi.com The general redox reaction can be represented as:
ArOH ⇌ ArO• + H+ + e-
Reactivity at the Methyl and Isopropyl Substituents
The alkyl substituents on the biphenyl (B1667301) core, the methyl and isopropyl groups, also present opportunities for chemical modification, primarily through reactions at the benzylic and tertiary carbon atoms.
Side-Chain Functionalization (e.g., benzylic oxidations, halogenations)
The methyl group at the 2-position is a benzylic position, making it susceptible to a variety of side-chain functionalization reactions.
Benzylic Oxidation: The benzylic C-H bonds of the methyl group are weaker than typical alkyl C-H bonds and can be oxidized to introduce oxygen-containing functional groups. Strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromic acid can oxidize the methyl group to a carboxylic acid. masterorganicchemistry.com More controlled oxidation to the aldehyde can be achieved using milder reagents or specific catalytic systems. organic-chemistry.org For instance, oxidation of benzylic methylenes to ketones can be achieved with high yields using an N-hydroxyimide organocatalyst with an iron salt promoter. nih.gov
Benzylic Halogenation: Free radical halogenation, typically using N-bromosuccinimide (NBS) in the presence of a radical initiator, can selectively introduce a halogen atom at the benzylic position. masterorganicchemistry.com This benzylic halide is a versatile intermediate that can be further transformed through nucleophilic substitution reactions.
| Transformation | Reagents and Conditions | Product | Reference |
| Benzylic Oxidation to Aldehyde | Mild oxidizing agent (e.g., IBX) | 4'-Isopropyl-4-hydroxy-[1,1'-biphenyl]-2-carbaldehyde | organic-chemistry.org |
| Benzylic Oxidation to Carboxylic Acid | Strong oxidizing agent (e.g., KMnO4) | 4'-Isopropyl-4-hydroxy-[1,1'-biphenyl]-2-carboxylic acid | masterorganicchemistry.com |
| Benzylic Bromination | N-Bromosuccinimide (NBS), initiator | 2-(Bromomethyl)-4'-isopropyl-[1,1'-biphenyl]-4-ol | masterorganicchemistry.com |
Transformations of the Isopropyl Moiety
The isopropyl group is generally more robust than the methyl group. However, under certain conditions, it can also undergo transformations. Friedel-Crafts type reactions can be used to introduce isopropyl groups onto a biphenyl scaffold. rsc.org The tertiary benzylic hydrogen of the isopropyl group is also susceptible to radical abstraction, although this is generally less favorable than at the primary benzylic methyl group. Under forcing conditions, oxidation of the isopropyl group could lead to the corresponding tertiary alcohol or, with C-C bond cleavage, to a ketone.
Electrophilic Aromatic Substitution on the Biphenyl Rings
Electrophilic aromatic substitution (SEAr) is a characteristic reaction of aromatic compounds, including biphenyls. wikipedia.orgyoutube.com The rate and regioselectivity of these reactions on this compound are controlled by the electronic and steric effects of the existing substituents. wikipedia.orgstudysmarter.co.uk
Regioselectivity Directed by Existing Substituents
The hydroxyl (-OH), methyl (-CH₃), and isopropyl (-CH(CH₃)₂) groups are all activating substituents, meaning they increase the rate of electrophilic aromatic substitution compared to unsubstituted benzene (B151609). wikipedia.org They achieve this by donating electron density to the aromatic rings, which stabilizes the cationic intermediate (the sigma complex or arenium ion) formed during the reaction. masterorganicchemistry.com All three of these groups are ortho, para-directors, meaning they direct incoming electrophiles to the positions ortho (adjacent) and para (opposite) to themselves. wikipedia.orgstudysmarter.co.uk
In this compound, the two rings offer multiple sites for substitution. The directing effects of the substituents on each ring must be considered:
Ring A (the 4-hydroxy-2-methylphenyl ring): This ring is strongly activated by the hydroxyl group, which is a powerful ortho, para-director due to its ability to donate a lone pair of electrons by resonance. The methyl group is a weaker activating ortho, para-director. The positions ortho to the hydroxyl group are C3 and C5. The position para to the hydroxyl group is already substituted (the biphenyl linkage). The methyl group at C2 will also direct incoming electrophiles to its ortho positions (C1 and C3) and its para position (C5). Therefore, the positions most activated on this ring are C3 and C5. Steric hindrance from the adjacent methyl group and the other phenyl ring might influence the relative rates of substitution at these positions.
Ring B (the 4-isopropylphenyl ring): This ring is activated by the isopropyl group, which is a weak activating ortho, para-director. It will direct incoming electrophiles to the positions ortho (C3' and C5') and para (C1') to itself. The para position is already part of the biphenyl linkage. Thus, substitution is most likely to occur at the C3' and C5' positions.
Interactive Data Table: Directing Effects of Substituents in Electrophilic Aromatic Substitution
| Substituent | Ring Position | Electronic Effect | Activating/Deactivating | Directing Effect |
| -OH | 4 | +R > -I (Strong) | Strongly Activating | ortho, para |
| -CH₃ | 2 | +I (Weak) | Weakly Activating | ortho, para |
| -CH(CH₃)₂ | 4' | +I (Weak) | Weakly Activating | ortho, para |
Nucleophilic Aromatic Substitution on Activated Biphenyl Systems (if applicable)
Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This reaction is generally unfavorable for simple aryl halides or phenols because the electron-rich nature of the aromatic ring repels incoming nucleophiles. wikipedia.orgmasterorganicchemistry.com For SNAr to proceed, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups, such as nitro (-NO₂) groups, positioned ortho and/or para to the leaving group. libretexts.orglibretexts.org These groups are necessary to stabilize the negatively charged intermediate (a Meisenheimer complex) that is formed. libretexts.org
The compound this compound lacks any strong electron-withdrawing groups. The substituents present (-OH, -CH₃, -CH(CH₃)₂) are all electron-donating. Therefore, the biphenyl rings are not activated towards nucleophilic aromatic substitution. Under normal conditions, SNAr reactions are not applicable to this molecule. For such a reaction to occur, the aromatic system would first need to be functionalized with potent electron-wthdrawing groups.
Reactions at the Biphenyl Linkage
The carbon-carbon single bond connecting the two phenyl rings is generally stable. However, under certain harsh conditions, reactions involving this linkage can occur.
Cleavage and Rearrangement Processes
Cleavage of the biphenyl linkage is not a common laboratory reaction and typically requires significant energy input. For instance, catalytic hydrocracking processes can cleave biphenyl moieties, but this involves high temperatures and pressures in the presence of a catalyst. osti.gov Research into the hydrocracking of polynuclear aromatics has shown that biphenyl cleavage can be a step in the degradation of larger molecules. osti.gov Additionally, photochemical methods can induce cleavage of C-C bonds in biphenyl-substituted compounds through high-energy excited states. rsc.org
Rearrangement reactions involving the biphenyl linkage itself are not typical for this class of compounds. While rearrangements of substituent groups (like the Fries rearrangement of a phenolic ester or the Claisen rearrangement of an allyl ether) could be performed on derivatives of this compound, rearrangements of the biphenyl skeleton itself are not readily observed.
Chiral Derivatization and Stereoselective Reactions (Consideration of Atropisomerism)
A fascinating aspect of substituted biphenyls is the potential for axial chirality, a type of stereoisomerism known as atropisomerism. slideshare.netslideshare.net
Atropisomers are stereoisomers that result from hindered rotation around a single bond. libretexts.org In biphenyls, if the substituents in the ortho positions (the positions adjacent to the biphenyl linkage) are sufficiently bulky, rotation around the C-C bond connecting the two rings can be restricted. libretexts.org This restricted rotation "freezes" the molecule into chiral, non-superimposable mirror-image conformations (enantiomers) that can be isolated. princeton.edu
In the case of this compound, there is a methyl group at the C2 position, which is an ortho position. The presence of this substituent raises the possibility of atropisomerism. However, whether stable atropisomers can be isolated at room temperature depends on the rotational energy barrier. The size of the ortho substituent is a critical factor; a single methyl group may not be large enough to create a sufficiently high barrier to rotation to allow for the isolation of stable enantiomers at room temperature. libretexts.org The effective size of the ortho group can be influenced by adjacent substituents, a phenomenon known as the "buttressing effect". libretexts.org
If the rotational barrier is high enough to permit the existence of separable enantiomers, then chiral derivatization of the hydroxyl group can be employed. This involves reacting the alcohol with a chiral derivatizing agent to form a mixture of diastereomers. nih.govnih.gov These diastereomers will have different physical properties and can be separated using standard techniques like chromatography. researchgate.net Once separated, the chiral auxiliary can be removed to yield the individual enantiomers of the original molecule.
Interactive Data Table: Factors for Atropisomerism in this compound
| Feature | Presence in Compound | Implication for Atropisomerism |
| Biphenyl Core | Yes | Prerequisite for this type of axial chirality |
| Ortho Substitution | Yes (Methyl group at C2) | Potential for restricted rotation |
| Sufficiently Bulky Substituents | To be determined | The energy barrier to rotation depends on the steric hindrance. A methyl group is relatively small, so stable atropisomers at room temperature are not guaranteed. |
Spectroscopic Characterization Methodologies for Structural Elucidation of 4 Isopropyl 2 Methyl Biphenyl 4 Ol
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis
Analysis of Aromatic Ring Vibrations
The vibrational characteristics of the two aromatic rings in 4'-Isopropyl-2-methyl-biphenyl-4-ol can be meticulously examined using Infrared (IR) and Raman spectroscopy. These techniques probe the vibrational modes of the molecule, offering a fingerprint that is highly specific to its structure.
Aromatic compounds exhibit several characteristic bands. thieme-connect.de The aryl C-H stretching vibrations typically appear in the region of 3100–3000 cm⁻¹. openstax.org The stretching vibrations of the C=C bonds within the aromatic rings give rise to a series of absorptions in the 1600–1450 cm⁻¹ range. openstax.org The specific positions and intensities of these peaks are sensitive to the substitution pattern on the rings.
For this compound, the spectra would be a composite of the vibrations from both the 2-methyl-4-hydroxyphenyl ring and the 4-isopropylphenyl ring. The out-of-plane C-H bending vibrations, which occur below 900 cm⁻¹, are particularly diagnostic for the substitution pattern. thieme-connect.de For instance, the 1,2,4-trisubstituted ring and the 1,4-disubstituted ring will have distinct out-of-plane bending patterns. thieme-connect.de The presence of the hydroxyl (-OH) group will introduce a broad O-H stretching band, typically around 3600-3200 cm⁻¹, and C-O stretching vibrations around 1260-1000 cm⁻¹. The isopropyl group will show characteristic C-H stretching and bending vibrations for the CH and CH₃ groups.
Raman spectroscopy provides complementary information, particularly for the skeletal vibrations of the aromatic rings. nih.gov The ring breathing modes and other symmetric vibrations are often more prominent in the Raman spectrum. nih.gov
Table 1: Predicted IR and Raman Vibrational Modes for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Ring of Origin | Notes |
|---|---|---|---|
| O-H Stretch | 3600-3200 (Broad) | 2-methyl-4-hydroxyphenyl | Characteristic of the hydroxyl group, may be involved in hydrogen bonding. |
| Aromatic C-H Stretch | 3100-3000 | Both rings | Typical for sp² C-H bonds in aromatic systems. openstax.org |
| Aliphatic C-H Stretch | 3000-2850 | 4-isopropylphenyl | From the isopropyl methyl and methine groups. |
| Aromatic C=C Stretch | 1620-1450 | Both rings | A series of bands indicating the aromatic skeleton. openstax.org |
| C-H Bending (Isopropyl) | ~1465 and ~1370 | 4-isopropylphenyl | Asymmetric and symmetric bending of the methyl groups. |
| C-O Stretch | 1260-1000 | 2-methyl-4-hydroxyphenyl | Associated with the phenolic hydroxyl group. |
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure from fragmentation patterns.
Determination of Molecular Formula and Precise Mass using High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, often to four or more decimal places. This precision allows for the unambiguous determination of a molecule's elemental formula.
The molecular formula of this compound is C₁₆H₁₈O. Using the exact masses of the most abundant isotopes (¹²C = 12.000000, ¹H = 1.007825, ¹⁶O = 15.994915), the theoretical monoisotopic mass can be calculated.
Calculated Precise Mass:
(16 * 12.000000) + (18 * 1.007825) + (1 * 15.994915) = 226.135765 Da
An experimental HRMS measurement yielding a value very close to this theoretical mass would confirm the elemental composition C₁₆H₁₈O and distinguish it from other potential formulas that might have the same nominal mass.
Fragmentation Pattern Analysis for Structural Confirmation
In electron ionization (EI) mass spectrometry, the molecule is ionized to form a molecular ion (M⁺˙), which then undergoes fragmentation. The resulting fragmentation pattern is characteristic of the molecule's structure. libretexts.org The stability of the resulting fragments, particularly carbocations, often dictates the most prominent peaks in the spectrum. libretexts.org
For this compound (MW = 226), the molecular ion peak [C₁₆H₁₈O]⁺˙ would be observed at m/z = 226. Key fragmentation pathways would include:
Loss of a methyl group (-CH₃): Benzylic cleavage of a methyl group from the isopropyl moiety is a highly favorable process, leading to a stable secondary benzylic carbocation. This would produce a major fragment ion at m/z = 211 (226 - 15).
Loss of the isopropyl group (-C₃H₇): Cleavage of the entire isopropyl group would result in a fragment at m/z = 183 (226 - 43).
Cleavage of the biphenyl (B1667301) bond: While less common, fragmentation of the bond connecting the two phenyl rings can occur.
McLafferty Rearrangement: Not prominent for this structure as it lacks a suitable gamma-hydrogen relative to a carbonyl or similar group.
Table 2: Predicted Mass Spectrometry Fragmentation for this compound
| m/z Value | Lost Fragment | Ion Structure | Notes |
|---|---|---|---|
| 226 | - | [C₁₆H₁₈O]⁺˙ | Molecular ion (M⁺˙). |
| 211 | CH₃ | [C₁₅H₁₅O]⁺ | Loss of a methyl radical from the isopropyl group, forming a stable benzylic cation. Likely the base peak. |
| 183 | C₃H₇ | [C₁₃H₉O]⁺ | Loss of the isopropyl radical. |
Electronic Absorption Spectroscopy (UV-Vis) for Conjugated Systems
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. For conjugated systems like this compound, the primary absorptions are due to π → π* transitions.
Aromatic compounds typically show a strong absorption band near 205 nm and a less intense, structured band in the 255-275 nm range. openstax.org In biphenyl, the conjugation between the two rings allows for delocalization of the π-electrons. However, the planarity of the rings significantly affects the extent of this conjugation. The ortho-methyl group in this compound will cause steric hindrance, forcing the two phenyl rings to be twisted relative to each other. This non-planar conformation reduces the π-orbital overlap between the rings, leading to a hypsochromic shift (shift to shorter wavelength) and a decrease in molar absorptivity compared to a hypothetical planar biphenyl.
The hydroxyl (-OH) and alkyl (-CH₃, -CH(CH₃)₂) substituents act as auxochromes, which can cause a bathochromic shift (shift to longer wavelength) and an increase in absorption intensity. The net effect on the spectrum will be a balance between the steric hindrance from the ortho-methyl group and the electronic effects of the auxochromes. The spectrum is expected to show a strong absorption maximum (λmax) in the range of 240-280 nm.
X-ray Diffraction Analysis for Solid-State Molecular and Crystal Structures
A crystal structure analysis would reveal:
The Dihedral Angle: The most critical parameter would be the torsion (dihedral) angle between the two phenyl rings. Due to the steric clash between the ortho-methyl group and the hydrogen atom on the adjacent ring, this angle is expected to be significantly greater than 0°, likely in the range of 40-70°. This twist is a hallmark of ortho-substituted biphenyls. nih.gov
Bond Lengths and Angles: The C-C bond lengths within the rings would be typical for aromatic systems (~1.39 Å), while the inter-ring C-C bond would be longer (~1.49 Å), reflecting its single-bond character.
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Chiral Attributes
Substituted biphenyls can exhibit a form of chirality known as atropisomerism. This occurs when rotation around a single bond is sufficiently restricted, allowing for the isolation of stable enantiomers (non-superimposable mirror images).
In this compound, the steric hindrance caused by the ortho-methyl group prevents free rotation around the C-C single bond connecting the two phenyl rings. This restricted rotation means the molecule is chiral and can exist as two stable enantiomers (R and S forms).
Chiroptical spectroscopy, specifically Electronic Circular Dichroism (ECD), is the primary technique used to study such chiral molecules. ECD measures the differential absorption of left and right circularly polarized light.
The two enantiomers of this compound would be optically active.
Their ECD spectra would be mirror images of each other, with positive Cotton effects for one enantiomer corresponding to negative Cotton effects for the other at the same wavelengths.
The appearance of an ECD spectrum would be definitive proof of the molecule's chirality and could be used to determine the absolute configuration of a given sample by comparing the experimental spectrum to one predicted by theoretical calculations.
The provided outline requires in-depth information from quantum chemical calculations, including Density Functional Theory (DFT) for geometry optimization, Ab Initio Molecular Orbital Theory applications, Frontier Molecular Orbital (HOMO-LUMO) analysis, Molecular Electrostatic Potential (MEP) surface mapping, and computational NMR chemical shift predictions specifically for this compound.
While general principles of these computational methods are well-established in chemical research, their application and the resulting data—such as optimized geometric parameters, energy levels, HOMO-LUMO gaps, and predicted NMR shifts—are unique to the specific molecule under investigation. Without published studies on this compound, the generation of a scientifically accurate article with the requested detailed research findings and data tables is not feasible.
To fulfill the user's request accurately, one would need access to peer-reviewed scientific literature presenting the results of such computational analyses performed directly on this compound. As this information could not be located, any attempt to generate the requested content would be speculative and not based on verifiable scientific findings.
Theoretical and Computational Chemistry Studies of 4 Isopropyl 2 Methyl Biphenyl 4 Ol
Prediction and Correlation of Spectroscopic Data
Vibrational Frequency Calculations (IR, Raman)
Vibrational analysis is a critical computational tool for understanding the molecular fingerprint of a compound. q-chem.com For 4'-Isopropyl-2-methyl-biphenyl-4-ol, theoretical calculations of its infrared (IR) and Raman spectra can predict the frequencies at which the molecule will absorb and scatter light, corresponding to its specific vibrational modes. These calculations are typically performed after a geometry optimization at the same level of theory to ensure the structure represents a stationary point on the potential energy surface. q-chem.com
Calculations for biphenyl (B1667301) and its derivatives have shown that low-frequency vibrations are of particular interest. researchgate.net These often correspond to large-amplitude motions, such as the torsional rotation of the two phenyl rings relative to each other along the central C-C bond, and out-of-plane bending motions of the rings. researchgate.net For this compound, the presence of the ortho-methyl group and the para-isopropyl group will influence the vibrational frequencies compared to unsubstituted biphenyl.
Table 1: Predicted Vibrational Modes for Substituted Biphenyls Below is a representative table of calculated vibrational frequencies for key modes in a molecule like this compound, based on known data for related compounds.
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |
| O-H Stretch | ~3600 | Stretching of the hydroxyl group. |
| C-H Stretch (Aromatic) | 3000 - 3100 | Stretching of the C-H bonds on the phenyl rings. |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Stretching of the C-H bonds in the methyl and isopropyl groups. |
| C=C Stretch (Aromatic) | 1400 - 1600 | In-plane stretching of the carbon-carbon bonds in the phenyl rings. |
| Inter-ring Torsion | < 100 | Twisting motion of the two phenyl rings around the central C-C bond. researchgate.net |
Note: These are approximate values and would need to be calculated specifically for this compound using quantum chemical software.
Conformational Analysis and Potential Energy Surface Mapping
The conformation of biphenyl derivatives is largely defined by the dihedral angle between the two phenyl rings. Due to steric hindrance between the ortho hydrogens, unsubstituted biphenyl adopts a twisted conformation in the gas phase. westmont.edu For this compound, the presence of a methyl group at the ortho position significantly influences its conformational preferences.
Computational studies on ortho-methyl substituted biphenyls show a destabilization of the planar conformation. nih.gov As substitution at the ortho positions increases, the energy of the planar conformation rises, making perpendicular or near-perpendicular conformations more favorable. nih.gov The potential energy surface (PES) for the rotation around the central C-C bond can be mapped by performing a series of constrained geometry optimizations at different dihedral angles. This allows for the identification of energy minima (stable conformers) and transition states (rotational barriers). For 2-alkylbiphenyls, the energy difference between the planar and perpendicular conformations increases in the series: H < Me ~ Et < i-Pr < t-Bu. nih.gov
The restricted rotation around the single bond connecting the two phenyl rings, caused by bulky ortho substituents, can lead to a phenomenon known as atropisomerism. pharmaguideline.comcutm.ac.in Atropisomers are stereoisomers that can be isolated due to a high rotational energy barrier. cutm.ac.in For a biphenyl to exhibit atropisomerism, the rotation around the pivotal bond must be sufficiently hindered to prevent free interconversion of the conformers at room temperature. cutm.ac.inslideshare.net
In this compound, the single ortho-methyl group creates a barrier to rotation. Computational methods, such as Density Functional Theory (DFT), can be used to calculate the height of this barrier. The rotational barrier is the energy difference between the ground state (energy minimum) and the transition state (energy maximum) on the rotational potential energy surface. Studies on similar mono-ortho-substituted biphenyls have determined rotational barriers using both experimental techniques like dynamic NMR spectroscopy and computational calculations. researchgate.net These barriers can range from a few kcal/mol to over 18 kcal/mol depending on the size of the substituent. scispace.com A barrier of around 15 kcal/mol or less is generally considered to allow for rapid interconversion at room temperature. researchgate.net Given the moderate size of the methyl group, this compound would be expected to have a notable but likely surmountable rotational barrier.
Table 2: Calculated Rotational Energy Barriers for Ortho-Substituted Biphenyls
| Compound | Ortho-Substituent | Calculated Rotational Barrier (kcal/mol) |
| 2-Methylbiphenyl | -CH₃ | 7 - 10 researchgate.net |
| 2-Fluorobiphenyl | -F | 4.4 scispace.com |
| 2-(Trimethylammonium)biphenyl | -N(CH₃)₃⁺ | 18.1 scispace.com |
Note: The barrier for this compound would be influenced by the other substituents but is expected to be in a similar range to 2-methylbiphenyl.
Reaction Mechanism Elucidation through Transition State Theory
Transition State Theory (TST) is a fundamental concept used to explain the rates of chemical reactions. wikipedia.org It postulates that reactants are in a quasi-equilibrium with an activated complex (the transition state), which is a high-energy intermediate state along the reaction coordinate. wikipedia.orgdalalinstitute.com Computational chemistry allows for the location and characterization of these transition states on the potential energy surface.
For a reaction involving this compound, such as its hydroxylation or oxidation, computational methods can be employed to map out the entire reaction pathway. This involves identifying the structures of the reactants, products, any intermediates, and the transition states connecting them. By calculating the energies of these species, one can determine the activation energy of the reaction, which is a key factor in its rate. libretexts.org A key step is to perform a vibrational frequency calculation on the located transition state structure; a true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. uni-muenchen.de
For example, studies on the hydroxylation of biphenyl have used isotopic labeling to probe the reaction mechanism, revealing processes like 1,2-hydride shifts. nih.gov Computational TST studies could model such a reaction for this compound, providing detailed geometric and energetic information about the transition state and helping to rationalize the observed product distribution.
Molecular Dynamics Simulations for Conformational Space Exploration
While quantum mechanical calculations are excellent for studying specific conformations and transition states, Molecular Dynamics (MD) simulations are better suited for exploring the broader conformational space and dynamics of a molecule over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing the molecule's trajectory to be tracked. nih.gov
An MD simulation of this compound, either in a vacuum or in a solvent, would provide insight into its dynamic behavior. researchgate.net This includes observing the rotation around the central biphenyl bond, the flexibility of the isopropyl group, and the interactions of the hydroxyl group with its environment. By running the simulation for a sufficient length of time (nanoseconds to microseconds), one can observe transitions between different conformational states and determine their relative populations. This approach complements the static picture provided by PES mapping by including the effects of temperature and solvent. nih.govresearchgate.net
Intermolecular Interactions and Crystal Packing Studies (Computational Aspects)
The way molecules of this compound interact with each other governs its solid-state properties, such as its crystal structure and melting point. Computational methods are used to study these intermolecular interactions, which include hydrogen bonding, van der Waals forces, and π-π stacking. iitb.ac.in
For this compound, the hydroxyl group is a strong hydrogen bond donor and acceptor. Computational studies can predict the likely hydrogen bonding networks that would form in the crystal. Furthermore, the aromatic rings can engage in π-π stacking interactions. The substitution pattern, particularly the bulky isopropyl and methyl groups, will create steric constraints that influence how the molecules can pack together. researchgate.net
Computational crystal structure prediction (CSP) methods can be used to generate and rank plausible crystal packing arrangements based on their calculated lattice energies. These studies often employ force fields or quantum mechanical methods to evaluate the energies of different packing motifs. cnea.gob.ar Analysis of the predicted crystal structure can reveal the dominant intermolecular interactions responsible for holding the crystal together, providing a molecular-level understanding of its solid-state properties. researchgate.netias.ac.in
Advanced Research Applications and Methodological Investigations
Exploration in Advanced Materials Science
Precursor in Polymer Chemistry (e.g., Polymerisable Acrylate (B77674) Resins and Derivatives)
There is no specific information available concerning the use of 4'-Isopropyl-2-methyl-biphenyl-4-ol as a precursor for polymerizable acrylate resins. In principle, the hydroxyl group of this compound could be functionalized with an acrylate moiety to form a monomer. This monomer could then potentially be used in polymerization reactions. However, no such derivatives or their subsequent polymerization have been reported in the scientific literature.
For context, related bifunctional monomers like Biphenyl-4,4'-diyl Bis(2-methylacrylate) are used in the production of polymers, but this compound is structurally distinct from this compound.
Application in Organic Electronics and Photonics
The application of this compound in organic electronics and photonics has not been described in the available literature. Biphenyl (B1667301) derivatives are of interest in this field due to their conjugated systems, which can be tailored to achieve desired electronic and photophysical properties. However, there are no published studies that investigate the specific electronic or photonic properties of this compound or its integration into electronic devices.
Development of Analytical Methodologies
There is a lack of published analytical methodologies specifically developed for the detection or quantification of this compound. Standard analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) would likely be applicable for its analysis, but no specific methods have been validated and published for this purpose.
Environmental Research and Degradation Studies
Understanding the fate of substituted biphenyls in the environment is crucial. Research focuses on the chemical transformations these compounds undergo, rather than their biological toxicity.
Photodegradation, or photolysis, is a key process that breaks down chemical compounds in the environment through the action of sunlight. For substituted biphenyls, this process is influenced by the compound's structure and the environmental medium. researchgate.net The degradation of related compounds, such as polychlorinated biphenyls (PCBs) and brominated flame retardants like TBBPA, provides insight into the likely pathways for this compound. researchgate.netmdpi.com
The primary reactions in the photodegradation of substituted phenols often involve:
Oxidation of Alkyl Groups: The isopropyl and methyl substituents on the biphenyl rings are susceptible to oxidation, potentially forming alcohol, aldehyde, or carboxylic acid functional groups.
Hydroxylation: The aromatic rings can be hydroxylated by photochemically generated reactive oxygen species (ROS), such as hydroxyl radicals (•OH), leading to the formation of dihydroxy- or trihydroxy-biphenyl derivatives. rawdatalibrary.net
Cleavage of the Biphenyl Structure: Under high-energy UV irradiation, the C-C bond linking the two phenyl rings can cleave. The primary reaction for similar compounds like TBBPA involves cleavage between a benzene (B151609) ring and the isopropyl group. mdpi.com
Sensitized Photolysis: In natural waters, dissolved organic matter can act as a photosensitizer, absorbing light and transferring the energy to the biphenyl compound or generating ROS, which then attack the molecule.
Studies on PCBs show that the presence of substituents and their positions significantly affect the rate and mechanism of photodegradation. nih.gov
The transformation of this compound in model environmental systems, such as simulated river water or soil slurries, is governed by a combination of biotic and abiotic processes. Heterogeneous photocatalysis is a prominent abiotic degradation method. nih.gov In this process, a semiconductor catalyst like titanium dioxide (TiO₂) is irradiated with UV light, generating electron-hole pairs that produce highly reactive oxygen species (ROS) like •OH radicals. These radicals can effectively degrade persistent organic pollutants. nih.gov
The efficiency of this process depends on factors like pH, catalyst concentration, and the presence of other substances in the water. nih.gov For phenolic compounds, degradation pathways often involve the formation of quinone derivatives and organic acids as intermediates before eventual mineralization to CO₂ and H₂O. mdpi.com Microbial degradation is another critical pathway, where bacteria and fungi utilize biphenyl derivatives as a carbon source, often initiating the process through dioxygenase enzymes that hydroxylate the aromatic rings. nih.govnih.gov
Chemical Probe Development (Methodological focus, not biological activity)
The rigid yet conformationally flexible biphenyl scaffold is an excellent platform for the design of chemical probes. nih.gov A chemical probe is a small molecule used to study and manipulate biological systems. The development of this compound as a probe would focus on its unique structural features.
Methodologically, the synthesis of such a probe would likely involve modern cross-coupling reactions. The Suzuki-Miyaura coupling is a powerful and widely used method for creating the C-C bond between the two phenyl rings, offering tolerance for a wide variety of functional groups. researchgate.net
The key structural components relevant to probe development are:
The Biphenyl Core: Provides a semi-rigid scaffold to present functional groups in specific spatial orientations. lookchem.com The substitution pattern (ortho-methyl and para'-isopropyl) induces a specific twist angle between the phenyl rings, which can be crucial for selective interactions.
The Phenolic Hydroxyl Group: This group is a versatile handle for further chemical modification. It can be used as a nucleophile, a site for hydrogen bonding, or a point of attachment for reporter groups (like fluorophores) or reactive moieties.
Alkyl Substituents (Isopropyl and Methyl): These groups modulate the molecule's lipophilicity, solubility, and steric profile, which are critical parameters for its distribution and interaction within a complex system.
The development process would involve synthesizing a library of related biphenyl derivatives to optimize properties. nih.govlookchem.com For example, the phenolic group could be used to attach a fluorescent tag, creating a probe whose fluorescence properties might change upon binding to a target, a principle used in the development of fluorescent sensors for detecting specific analytes. researchgate.net
Emerging Research Directions for 4 Isopropyl 2 Methyl Biphenyl 4 Ol
Novel Synthetic Strategies for Enhanced Efficiency and Selectivity
The development of novel synthetic strategies for biphenyl (B1667301) compounds, including 4'-Isopropyl-2-methyl-biphenyl-4-ol, is an active area of research. Traditional methods for creating biphenyl structures often involve cross-coupling reactions, which can sometimes be inefficient or lack selectivity, leading to the formation of unwanted byproducts.
Recent advancements have focused on direct C-H activation/hydroxylation techniques. For instance, a novel synthesis of diversely substituted 2,2′-biphenols has been achieved through a Palladium(II)-catalyzed, tBuOOH-oxidized, and hydroxyl-directed C(sp2)–H hydroxylation of [1,1′-biphenyl]-2-ols. rsc.org This method is significant because it diverges from previous reports where similar starting materials would yield dibenzofurans. rsc.org Such strategies could potentially be adapted for the synthesis of this compound, offering a more direct and efficient route.
Another approach involves the reduction of aromatic carboxylic acids. For example, 2-Methylbiphenyl has been synthesized from biphenyl-2-carboxylic acid using trichlorosilane. orgsyn.org This highlights the potential for functional group manipulation on pre-formed biphenyl scaffolds to introduce desired substituents.
Furthermore, organometallic reagents play a crucial role. The synthesis of 2-Methyl-4'-nitrobiphenyl has been accomplished using o-tolylzinc chloride in a palladium-catalyzed cross-coupling reaction with 1-bromo-4-nitrobenzene. orgsyn.org Subsequent reduction of the nitro group and introduction of the hydroxyl group could provide a pathway to the target molecule.
The table below summarizes some synthetic approaches for related biphenyl compounds, which could inform the development of new strategies for this compound.
| Starting Material | Reagents | Product | Potential Relevance |
| [1,1′-biphenyl]-2-ols | Pd(II), tBuOOH | 2,2′-biphenols | Direct C-H hydroxylation for introducing the -OH group. rsc.org |
| Biphenyl-2-carboxylic acid | Trichlorosilane | 2-Methylbiphenyl | Reduction of a carboxylic acid to a methyl group. orgsyn.org |
| o-Iodotoluene and 1-bromo-4-nitrobenzene | t-BuLi, ZnCl2, Pd(PPh3)4 | 2-Methyl-4'-nitrobiphenyl | Formation of the substituted biphenyl core. orgsyn.org |
| 4,4'-dihalogenobiphenyl | Alkali metal hydroxide, copper catalyst, triethylenediamine | Biphenyl-4,4'-diol | Hydrolysis of dihalogenated biphenyls. google.com |
Investigation of Unexplored Reactivity Patterns
The reactivity of substituted biphenyls like this compound is largely dictated by the nature and position of their substituents. The isopropyl, methyl, and hydroxyl groups all influence the electron density and steric environment of the aromatic rings, thereby affecting how the molecule interacts with other reagents.
The hydroxyl group is an activating group, meaning it increases the electron density of the ring it is attached to, particularly at the ortho and para positions, making the ring more susceptible to electrophilic substitution. libretexts.orglibretexts.orgmsu.edu Conversely, alkyl groups like methyl and isopropyl are also activating, though to a lesser extent. libretexts.org This suggests that electrophilic substitution reactions on the hydroxyl-containing ring would likely occur at the positions ortho to the hydroxyl group.
Research into the reactivity of related biphenyl systems provides insights. For example, studies on 4'-substituted-4-biphenylyloxenium ions have explored their reactivity and selectivity in aqueous solutions. nih.gov These studies reveal how substituents on one ring can influence the reactivity of a functional group on the other ring. nih.gov In the case of this compound, the isopropyl and methyl groups would be expected to influence the reactivity of the hydroxyl group and the aromatic rings.
Computational studies on chlorinated biphenyls have shown that the substitution pattern significantly affects the molecule's properties, such as its molecular electrostatic potential. acs.orgnih.gov Similar computational approaches could be applied to this compound to predict its reactivity and guide experimental studies.
The table below outlines the expected influence of the substituents on the reactivity of the aromatic rings in this compound.
| Substituent | Ring Position | Electronic Effect | Expected Influence on Reactivity |
| -OH | 4 | Activating (electron-donating by resonance) | Directs electrophilic substitution to ortho positions (3 and 5). libretexts.orglibretexts.orgmsu.edu |
| -CH3 | 2 | Activating (electron-donating by induction) | Enhances reactivity of its ring; directs electrophilic substitution to ortho and para positions. libretexts.org |
| -CH(CH3)2 | 4' | Activating (electron-donating by induction) | Enhances reactivity of its ring; directs electrophilic substitution to ortho positions (3' and 5'). libretexts.org |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis
For the synthesis of this compound, AI could be used to:
Optimize Reaction Conditions: By integrating AI with automated synthesis platforms, researchers can explore a wide range of reaction parameters to find the conditions that maximize yield and selectivity. technologynetworks.comillinois.edu This is particularly useful for complex multi-step syntheses.
Predict Novel Synthetic Routes: AI algorithms can analyze known chemical transformations and propose new, more efficient pathways to a target molecule. digitellinc.comnih.gov This can help chemists overcome synthetic challenges and reduce the time and resources required for synthesis.
Design Novel Biphenyl Derivatives: ML models can be trained to understand the relationship between a molecule's structure and its properties. This allows for the in-silico design of new biphenylol derivatives with enhanced characteristics, which can then be prioritized for synthesis.
Development of Supramolecular Assemblies Incorporating Biphenylol Scaffolds
Biphenylol scaffolds, due to their rigid structure and potential for hydrogen bonding and other non-covalent interactions, are attractive building blocks for the construction of supramolecular assemblies. beilstein-journals.org These are complex, ordered structures formed from the spontaneous association of smaller molecules.
Research has shown that biphenyl-based molecules can self-assemble into various nanostructures. For instance, biphenyl-tripeptides have been developed that self-assemble into robust supramolecular nanofiber hydrogels. nih.gov These hydrogels have potential applications in tissue engineering, demonstrating good biocompatibility and the ability to support cell growth. nih.gov The design of these peptides often involves understanding and controlling intermolecular interactions like hydrogen bonding. nih.gov
Similarly, biphenyldiyl-2,2'-bis(methylphosphonic acid) has been used as a ligand to create supramolecular networks with metal ions like copper, manganese, and cobalt. nih.gov These structures can form one-dimensional chains and other complex architectures. nih.gov
Advanced Characterization Techniques for Dynamic Processes
Understanding the dynamic processes of molecules like this compound is crucial for predicting their behavior and function. Advanced characterization techniques, particularly dynamic Nuclear Magnetic Resonance (NMR) spectroscopy, are powerful tools for studying these processes.
Dynamic NMR can be used to study a variety of time-dependent phenomena, including:
Rotational Dynamics: The rotation around the single bond connecting the two phenyl rings in biphenyl derivatives is a well-studied dynamic process. nih.govacs.orgresearchgate.net The rate of this rotation is influenced by the size and nature of the substituents on the rings. For this compound, the methyl group at the 2-position would create steric hindrance, affecting the rotational barrier. Dynamic NMR can be used to measure the energy barriers for this rotation. nih.govacs.org
Tautomerism and Proton Exchange: In molecules with hydroxyl groups, dynamic NMR can be used to study tautomerism and the exchange of protons. researchgate.net For this compound, this could involve the exchange of the phenolic proton with other acidic protons in the system.
Conformational Analysis: Computational studies, often combined with experimental data from techniques like solid-state NMR, can provide detailed insights into the conformational preferences of biphenyl derivatives. acs.orgnih.govresearchgate.net These studies can help to understand how the molecule's shape is influenced by its substituents and its environment.
The table below lists some dynamic processes that could be studied for this compound and the techniques that could be used.
| Dynamic Process | Relevant Substituents | Characterization Technique | Expected Outcome |
| Rotation around the biphenyl C-C bond | -CH3 at C2 | Dynamic NMR | Determination of the rotational energy barrier. nih.govacs.org |
| Proton exchange | -OH at C4 | Dynamic NMR | Measurement of the rate of proton exchange. researchgate.net |
| Conformational changes | All substituents | Computational modeling, Solid-state NMR | Understanding of the preferred 3D structure and conformational flexibility. acs.orgnih.govresearchgate.net |
Q & A
Basic: What are the recommended synthetic pathways and characterization techniques for 4'-Isopropyl-2-methyl-biphenyl-4-ol?
Methodological Answer:
The synthesis typically involves Suzuki-Miyaura cross-coupling reactions for biphenyl formation, followed by regioselective hydroxylation and alkylation. Key steps include:
- Coupling Reaction: Use Pd catalysts (e.g., Pd(PPh₃)₄) with aryl halides and boronic acids under inert conditions .
- Hydroxylation: Controlled oxidation using meta-chloroperbenzoic acid (mCPBA) or enzymatic methods to achieve phenolic groups .
Characterization: - NMR (¹H/¹³C): Confirm regiochemistry and purity, with aromatic protons appearing at δ 6.8–7.5 ppm and hydroxyl protons at δ 5.2–5.8 ppm .
- HPLC-MS: Quantify purity (>98%) and detect byproducts (e.g., di-alkylated derivatives) .
Basic: How is the biological activity of this compound initially screened in academic research?
Methodological Answer:
Primary screening involves:
- Antimicrobial Assays: Disk diffusion or microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with IC₅₀ values calculated .
- Anti-inflammatory Testing: Inhibition of COX-2/LOX enzymes via ELISA, comparing to reference drugs like ibuprofen .
- Cytotoxicity: MTT assay on human cell lines (e.g., HEK293) to establish safety margins .
Advanced: How can computational modeling optimize the synthesis and functionalization of this compound?
Methodological Answer:
- Reaction Path Search: Quantum chemical calculations (DFT/B3LYP) predict transition states and intermediates, reducing trial-and-error experimentation .
- Solvent Optimization: COSMO-RS models simulate solvent effects to enhance yield (e.g., THF vs. DMF) .
- Docking Studies: Molecular docking (AutoDock Vina) identifies potential binding sites for biological activity prediction .
Advanced: How should researchers address contradictions in reported biological activity data for this compound?
Methodological Answer:
- Dose-Response Validation: Replicate assays across multiple labs using standardized protocols (e.g., CLSI guidelines for antimicrobial tests) .
- Metabolite Analysis: LC-MS/MS to identify active/inactive metabolites that may explain discrepancies .
- Structural Analog Comparison: Test derivatives (e.g., 4'-ethyl or 2-fluoro variants) to isolate SAR trends .
Advanced: What methodologies are used to establish structure-activity relationships (SAR) for derivatives of this compound?
Methodological Answer:
- Fragment-Based Design: Synthesize analogs with systematic substitutions (e.g., isopropyl → tert-butyl) and compare bioactivity .
- Crystallography: X-ray diffraction to correlate substituent orientation with receptor binding (e.g., hydrophobic pocket interactions) .
- QSAR Modeling: Use Gaussian or MOE software to link electronic parameters (HOMO/LUMO) to activity .
Advanced: What experimental strategies resolve mechanistic ambiguities in hydroxylation or alkylation reactions?
Methodological Answer:
- Isotopic Labeling: Use ¹⁸O-labeled H₂O to track hydroxyl group origins in oxidation steps .
- Kinetic Isotope Effects (KIE): Compare reaction rates with deuterated vs. non-deuterated substrates to infer rate-determining steps .
- In Situ Spectroscopy: Raman or IR monitoring of intermediates during alkylation .
Methodological: How can Design of Experiments (DoE) improve reaction yield and selectivity?
Methodological Answer:
- Factorial Design: Screen variables (temperature, catalyst loading, solvent) using a 2³ factorial matrix to identify critical factors .
- Response Surface Methodology (RSM): Optimize conditions (e.g., 60°C, 5 mol% catalyst) to maximize yield (85–90%) .
- Robustness Testing: Introduce ±10% variations in parameters to assess reproducibility .
Methodological: What safety protocols are critical when handling this compound?
Methodological Answer:
- PPE Requirements: Nitrile gloves, lab coats, and ANSI-approved goggles to prevent dermal/ocular exposure .
- Waste Management: Neutralize phenolic waste with 10% NaOH before disposal in designated containers .
- Toxicity Mitigation: Fume hood use during synthesis; monitor air quality with OSHA-approved sensors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
